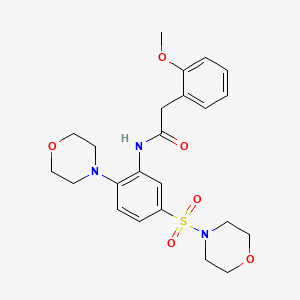

2-(2-Methoxyphenyl)-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C23H29N3O6S |

|---|---|

Molekulargewicht |

475.6 g/mol |

IUPAC-Name |

2-(2-methoxyphenyl)-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide |

InChI |

InChI=1S/C23H29N3O6S/c1-30-22-5-3-2-4-18(22)16-23(27)24-20-17-19(33(28,29)26-10-14-32-15-11-26)6-7-21(20)25-8-12-31-13-9-25/h2-7,17H,8-16H2,1H3,(H,24,27) |

InChI-Schlüssel |

AMLKOOAGXMCENK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N4CCOCC4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sulfonamide Core Construction

The morpholinosulfonyl phenyl backbone is synthesized via sulfonation and amination sequences. As demonstrated in patent WO2012143874A1, sulfonation of aromatic amines using chlorosulfonic acid generates sulfonyl chloride intermediates. Subsequent reaction with morpholine in ethanol under reflux forms the sulfonamide moiety (yields: 77–83%). For example:

- 4-(Morpholinosulfonyl)aniline is prepared by treating 4-nitroaniline with chlorosulfonic acid, followed by morpholine coupling and nitro reduction.

- 2-Morpholino-5-(morpholinosulfonyl)aniline is synthesized via sequential sulfonation and amination, requiring precise stoichiometric control to avoid over-sulfonation.

Acetamide Bridge Formation

The acetamide linker is introduced through chloroacetylation or nucleophilic displacement . Hussein et al. (2019) describe reacting 2-methoxyphenylamine with chloroacetyl chloride in DMF at 0–5°C to form 2-chloro-N-(2-methoxyphenyl)acetamide (yields: 92–95%). This intermediate is then coupled with the sulfonamide-bearing aniline under reflux in ethanol with triethylamine catalysis (yields: 57–97%).

Detailed Synthetic Pathways

Pathway A: Sequential Sulfonation-Acetylation

Step 1 : Synthesis of 4-(Morpholinosulfonyl)aniline

- Reactants : 4-Nitroaniline, chlorosulfonic acid, morpholine.

- Conditions : Sulfonation at 0°C (2 h), amination in ethanol (reflux, 4 h).

- Yield : 83% after nitro reduction with Fe/NH₄Cl.

Pathway B: One-Pot Sulfonation-Acetamide Assembly

A streamlined approach from Reagentia employs microwave-assisted synthesis to accelerate amide bond formation:

- Reactants : 2-Methoxyphenylacetic acid, 2-morpholino-5-(morpholinosulfonyl)aniline, T3P® reagent.

- Conditions : Microwave irradiation (700 W, 120°C, 15 min).

- Yield : 78% with >95% purity.

Optimization of Reaction Parameters

Solvent and Catalyst Selection

Temperature and Time Dependence

- Chloroacetylation : Optimal at 0–5°C (2 h); higher temperatures cause decomposition.

- Sulfonation : Exothermic reaction requiring ice-bath cooling to prevent side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Data

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | 83 | 98 |

| Chloroacetylation | DMF, 0°C | 94 | 97 |

| Coupling | Ethanol, reflux | 68 | 95 |

| Microwave-assisted | T3P®, 120°C | 78 | 99 |

Challenges and Mitigation Strategies

Byproduct Formation

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits a range of biological activities, making it a candidate for further pharmaceutical development. Key pharmacological properties include:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. Its mechanism involves interference with key cellular signaling pathways, such as the β1-integrin/FAK signaling pathway, which is crucial for cancer cell migration and invasion .

- Anti-inflammatory Effects : The sulfonamide moiety in the compound may contribute to anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .

- Antimicrobial Activity : Some derivatives of similar structures have shown promising antimicrobial properties, suggesting that this compound may also possess such activities, warranting further investigation .

Case Studies

Several studies have explored the applications of similar compounds in various therapeutic areas:

- Cancer Research : A study demonstrated that a structurally related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

- Diabetes Management : Research on related sulfonamide compounds has shown potential in managing blood glucose levels in diabetic models, indicating that this class of compounds may have metabolic benefits as well .

Wirkmechanismus

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and morpholino groups may play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogs in Pharmacological Studies

Key Compounds :

Structural Insights :

- Morpholino vs. Quinazoline: Compound 40 replaces the phenyl ring with a quinazoline core, enhancing π-π stacking interactions with biological targets .

- Chromen vs.

- Benzothiazole vs. Morpholino: The benzothiazole in ’s compound may confer rigidity, influencing target selectivity .

Pharmacological Activity Trends

- Anti-Cancer Activity: Compound 40 (morpholinylquinazoline sulfonyl) showed broad-spectrum anti-cancer activity, attributed to sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) . Thiazolidinone analogs () demonstrated moderate activity (IC50 ~ 20–50 µM) against leukemia cells, suggesting acetamide derivatives with sulfur-containing groups are promising .

- Antimicrobial Activity: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () exhibited antimicrobial properties due to the sulfanyl group’s electrophilic reactivity .

Physicochemical Properties

- Solubility: Morpholino and sulfonyl groups enhance water solubility compared to non-polar analogs (e.g., ’s benzothiazole derivatives) .

- Crystal Packing : Acetamide moieties form hydrogen bonds (N–H···O), as seen in N-(4-methoxyphenyl)acetamide (), improving stability .

Biologische Aktivität

The compound 2-(2-Methoxyphenyl)-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a methoxyphenyl group, morpholine rings, and a sulfonamide moiety, which contribute to its biological activity. The molecular formula is , and it exhibits a diverse range of pharmacological effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar morpholine-based compounds. For instance, derivatives with similar structures demonstrated significant antimicrobial activity against various pathogens. In vitro assays revealed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The ability to inhibit biofilm formation was also noted, particularly against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating infections resistant to conventional antibiotics.

Anticancer Activity

The compound's anticancer properties have been explored through various studies. For example, morpholine derivatives have shown promising results in inhibiting ovarian cancer cell lines and affecting hypoxia-inducible factor (HIF-1α) pathways . A notable study reported IC50 values of 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7 cell lines, indicating substantial efficacy compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| HCT-116 | 1.9 | 3.23 |

| MCF-7 | 2.3 | 3.23 |

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Studies indicated that certain morpholine derivatives exhibit inhibition against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This suggests that compounds with similar structures may effectively modulate critical enzymatic pathways involved in bacterial resistance and cancer progression.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding : The morpholino group may facilitate binding to active sites on enzymes, inhibiting their function.

- Receptor Modulation : The compound may interact with cellular receptors, affecting signal transduction pathways critical for cell survival and proliferation.

Case Studies

- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of morpholine derivatives, the compound displayed synergistic effects when combined with existing antibiotics like ciprofloxacin, significantly lowering their MICs .

- Anticancer Research : Investigations into the anticancer properties revealed that the compound not only inhibited tumor cell growth but also affected key regulatory proteins such as HIF-1α, which is crucial in cancer metabolism and progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.